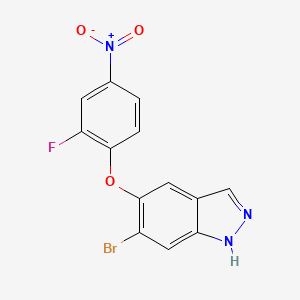
6-bromo-5-(2-fluoro-4-nitrophenoxy)-1H-indazole
Cat. No. B8695086
M. Wt: 352.11 g/mol
InChI Key: HHWVMMFGSBICIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08030302B2
Procedure details


To a 3000 mL flask is added 6-bromo-5-(2-fluoro-4-nitrophenoxy)-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (250 g, 573.1 mmol) followed by MeOH (1000 mL) and MeSO3H (1 12.71 mL,1.72 mol) and heated to 50° C. for 14 hours. Solid crystallizes out of solution. The mixture is then cooled to RT. The reaction mixture is concentrated under vacuum at 45° C. to dryness to get solid. The solid is diluted with DCM (2000 mL) and treated with water (1000 mL) and 5N NaOH (about 350 mL) until the pH is 8-9. The organic layer is separated and the solvent is removed followed by azeotrope with toluene to give 195.6 g of the yellow solid material. MS (m/z): 354.0 (M+H).
Name
6-bromo-5-(2-fluoro-4-nitrophenoxy)-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Quantity
250 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:17][C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:19]=2[F:27])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7](C1CCCCO1)[CH:6]=2.CO.CS(O)(=O)=O.[OH-].[Na+]>C(Cl)Cl.O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[O:17][C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:19]=1[F:27] |f:3.4|
|
Inputs


Step One
|
Name
|
6-bromo-5-(2-fluoro-4-nitrophenoxy)-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC2=CN(N=C2C1)C1OCCCC1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Step Two
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
12.71 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid crystallizes out of solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then cooled to RT
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated under vacuum at 45° C. to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C2C=NNC2=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 195.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
